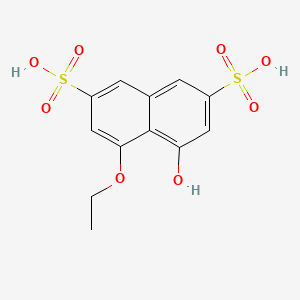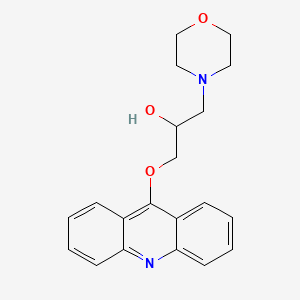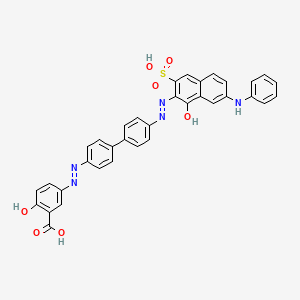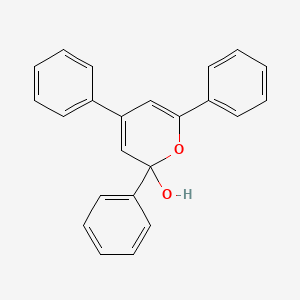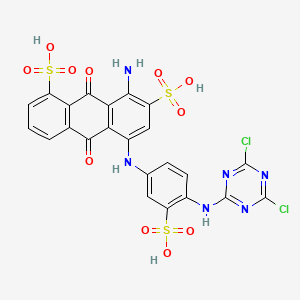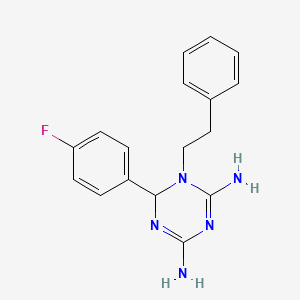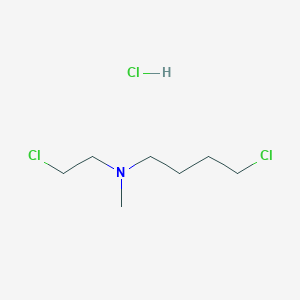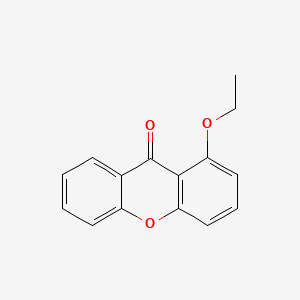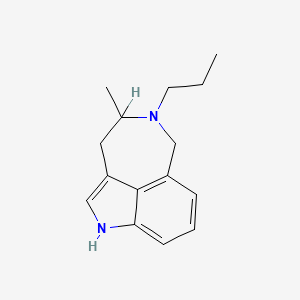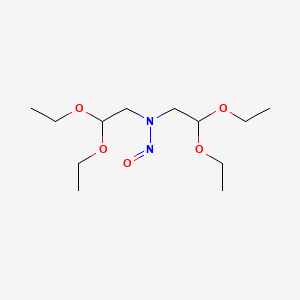![molecular formula C20H24N4O8 B12803108 (2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-63-5](/img/structure/B12803108.png)
(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homophenylalanyl Uracil Polyoxin C is a peptidyl nucleoside antibiotic known for its potent antifungal properties. It belongs to the polyoxin family, which are naturally occurring compounds isolated from the bacterium Streptomyces cacaoi. These compounds are notable for their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Homophenylalanyl Uracil Polyoxin C involves multiple steps, starting from basic building blocks such as uracil and amino acids. One common method includes the regio- and stereo-selective palladium-mediated substitution reaction of an α-amino substituted unsaturated lactone with bis-silylated uracil . This reaction is enhanced by the presence of trimethylsilyl chloride, which increases the reactivity of the lactone.
Industrial Production Methods: Industrial production of Homophenylalanyl Uracil Polyoxin C typically involves fermentation processes using genetically modified strains of Streptomyces cacaoi. These strains are optimized to produce high yields of the compound, which is then extracted and purified through various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Homophenylalanyl Uracil Polyoxin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the uracil moiety, affecting its biological activity.
Reduction: Reduction reactions can alter the peptidyl side chain, potentially enhancing its antifungal properties.
Substitution: Substitution reactions, particularly electrophilic amination, are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aminating agents and palladium catalysts are frequently employed.
Major Products: The major products formed from these reactions include various analogs of Homophenylalanyl Uracil Polyoxin C, which may exhibit different levels of antifungal activity .
Aplicaciones Científicas De Investigación
Homophenylalanyl Uracil Polyoxin C has a wide range of applications in scientific research:
Mecanismo De Acción
Homophenylalanyl Uracil Polyoxin C exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls. By binding to the active site of the enzyme, the compound prevents the formation of chitin, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungal cells . This mechanism targets the fungal cell wall, making it highly selective and effective against a broad range of fungal pathogens .
Comparación Con Compuestos Similares
- Polyoxin A
- Polyoxin B
- Nikkomycin Z
- Polyoxin D
Comparison: Homophenylalanyl Uracil Polyoxin C is unique due to its specific structure, which includes a homophenylalanyl moiety linked to uracil. This structure enhances its binding affinity to chitin synthase compared to other polyoxins and nikkomycins . Additionally, its synthetic analogs have been shown to possess improved pharmacokinetic properties, making it a promising candidate for further development .
Propiedades
Número CAS |
86632-63-5 |
|---|---|
Fórmula molecular |
C20H24N4O8 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O8/c21-11(7-6-10-4-2-1-3-5-10)17(28)23-13(19(29)30)16-14(26)15(27)18(32-16)24-9-8-12(25)22-20(24)31/h1-5,8-9,11,13-16,18,26-27H,6-7,21H2,(H,23,28)(H,29,30)(H,22,25,31)/t11-,13-,14-,15+,16?,18+/m0/s1 |
Clave InChI |
FWULGZCNSAPFQW-LBHIJZLDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


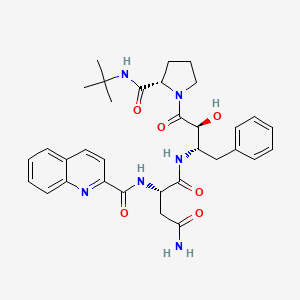
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
